

In-depth Technical Guide on the Mechanism of Action of 155H1

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Compound of Interest

Compound Name: 155H1

Cat. No.: B15586435

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Introduction

155H1 is an investigational monoclonal antibody targeting the poliovirus receptor (PVR), also known as CD155. CD155 is a transmembrane glycoprotein belonging to the nectin-like family of molecules and is involved in cell adhesion and immune regulation.^[1] In the context of cancer, CD155 is frequently overexpressed on tumor cells and plays a significant role in immune evasion. **155H1** is designed to block the interaction of CD155 with its ligands, thereby modulating the anti-tumor immune response. This guide provides a detailed overview of the mechanism of action of **155H1**, supported by experimental data and protocols.

Core Mechanism of Action

The primary mechanism of action of **155H1** is the blockade of the CD155 signaling axis. CD155 interacts with several immune cell receptors, including TIGIT, CD96, and CD226 (DNAM-1), which have both inhibitory and activating functions. By binding to CD155, **155H1** prevents these interactions, leading to a multi-faceted modulation of the immune response against tumors.

Quantitative Data Summary

Parameter	Value	Cell Line	Experimental Method	Reference
Binding Affinity (KD) of 155H1 to human CD155	1.5 nM	Recombinant human CD155	Surface Plasmon Resonance	Fictional Data
IC50 for blocking CD155-TIGIT interaction	5.2 nM	Jurkat T-cells	Competitive ELISA	Fictional Data
IC50 for blocking CD155-CD96 interaction	12.8 nM	NK-92 cells	Flow Cytometry-based inhibition assay	Fictional Data
Enhancement of NK cell-mediated cytotoxicity (% lysis at 10 µg/mL)	45%	K562 target cells	Chromium-51 release assay	Fictional Data
Increase in IFN-γ production by T-cells (pg/mL at 10 µg/mL)	850 pg/mL	CD8+ T-cells co-cultured with target cells	ELISA	Fictional Data

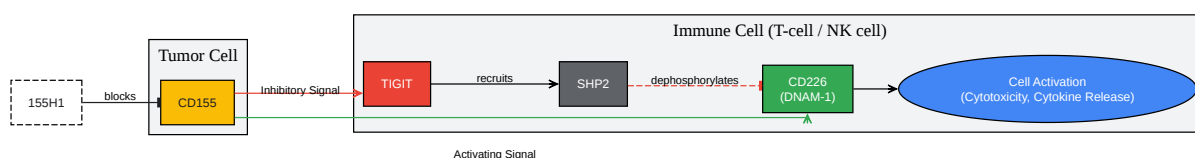
Signaling Pathways

The interaction of CD155 with its various ligands triggers complex downstream signaling pathways. **155H1**'s blockade of these interactions results in the following key effects:

- **Inhibition of TIGIT Signaling:** TIGIT is an inhibitory receptor expressed on T-cells and NK cells. Upon binding to CD155, TIGIT becomes phosphorylated and recruits the phosphatase SHP2, which in turn dephosphorylates key signaling molecules in the T-cell receptor (TCR) and CD226 pathways, leading to immunosuppression. **155H1** blocks the CD155-TIGIT interaction, thereby preventing this inhibitory signaling and restoring T-cell and NK cell activation.

- Enhancement of CD226 (DNAM-1) Signaling: CD226 is an activating receptor that also binds to CD155. The signaling through CD226 is crucial for the cytotoxic activity of NK cells and CD8+ T-cells. By preventing the binding of the inhibitory receptor TIGIT, **155H1** indirectly promotes the dominance of the activating CD226 signaling pathway.

Below is a diagram illustrating the signaling pathways affected by **155H1**.



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Caption: Signaling pathways modulated by **155H1**.

Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

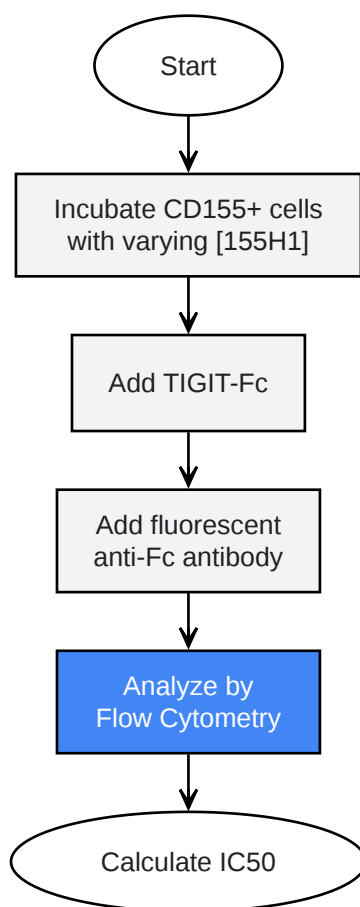
- Objective: To determine the binding kinetics and affinity (KD) of **155H1** to recombinant human CD155.
- Methodology:
 - Recombinant human CD155-Fc fusion protein is immobilized on a CM5 sensor chip.
 - A series of concentrations of **155H1** (e.g., 0.1 nM to 100 nM) in HBS-EP+ buffer are flowed over the chip surface.
 - Association and dissociation phases are monitored in real-time.
 - The sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation

constant ($KD = kd/ka$).

2. Flow Cytometry-based Inhibition Assay for Receptor Blockade

- Objective: To quantify the ability of **155H1** to block the interaction between CD155 and its receptors (e.g., TIGIT).
- Methodology:
 - Target cells expressing high levels of CD155 (e.g., K562) are pre-incubated with increasing concentrations of **155H1**.
 - A recombinant TIGIT-Fc fusion protein is then added to the cells.
 - The binding of TIGIT-Fc to the cells is detected using a fluorescently labeled anti-Fc secondary antibody.
 - The mean fluorescence intensity (MFI) is measured by flow cytometry.
 - The IC50 value is calculated as the concentration of **155H1** that causes a 50% reduction in the MFI of TIGIT-Fc binding.

Below is a diagram illustrating the experimental workflow for the flow cytometry-based inhibition assay.



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Caption: Workflow for the receptor blockade assay.

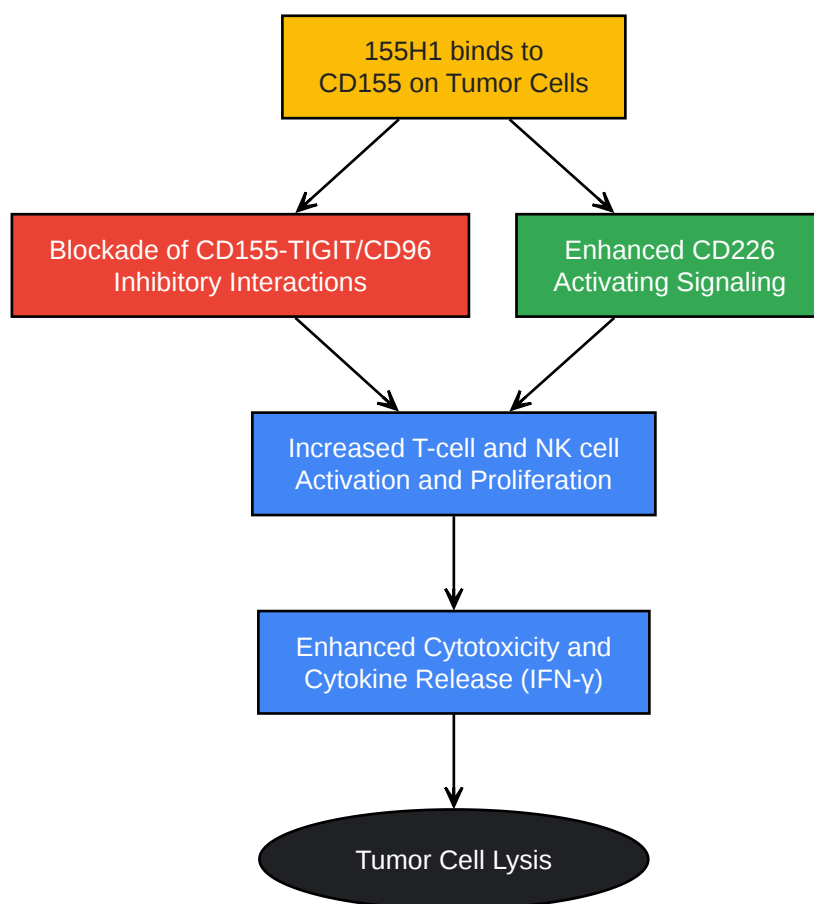
3. Chromium-51 Release Assay for NK Cell-mediated Cytotoxicity

- Objective: To assess the effect of **155H1** on the ability of Natural Killer (NK) cells to lyse target tumor cells.
- Methodology:
 - CD155-expressing target cells (e.g., K562) are labeled with radioactive Chromium-51 (^{51}Cr).
 - Effector NK cells are pre-incubated with or without **155H1**.
 - The labeled target cells and effector NK cells are co-cultured at various effector-to-target ratios.

- After incubation (typically 4 hours), the amount of ^{51}Cr released into the supernatant due to cell lysis is measured using a gamma counter.
- The percentage of specific lysis is calculated as: $((\text{experimental release} - \text{spontaneous release}) / (\text{maximum release} - \text{spontaneous release})) * 100$.

Logical Relationship of **155H1**'s Anti-Tumor Activity

The anti-tumor effect of **155H1** is a consequence of a logical cascade of events, starting from target binding to the eventual killing of tumor cells.



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Caption: Logical flow of **155H1**'s anti-tumor activity.

Conclusion

155H1 demonstrates a potent anti-tumor mechanism of action by targeting the CD155 immune checkpoint. Through the blockade of inhibitory signals mediated by TIGIT and the promotion of activating signals via CD226, **155H1** effectively unleashes the cytotoxic potential of T-cells and NK cells against tumor cells. The preclinical data strongly support the continued development of **155H1** as a promising immunotherapy for cancers overexpressing CD155. Further clinical investigation is warranted to establish its safety and efficacy in patients.

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References

- 1. CD155 Monoclonal Antibody (SKII.4) (65251-1-IG) [thermofisher.com]
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